REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]2[N:4]([C:8]([CH2:12][C:13]#[CH:14])=[C:9]([CH3:11])[N:10]=2)[CH:5]=[CH:6][CH:7]=1.[K].[CH3:16][O:17][C:18]([NH:20][C:21]1[CH:28]=[CH:27][CH:26]=[C:25]([CH3:29])[C:22]=1[CH2:23]Cl)=[O:19].O>CN(C)C=O>[CH3:16][O:17][C:18]([NH:20][C:21]1[CH:28]=[CH:27][CH:26]=[C:25]([CH3:29])[C:22]=1[CH2:23][O:1][C:2]1[C:3]2[N:4]([C:8]([CH2:12][C:13]#[CH:14])=[C:9]([CH3:11])[N:10]=2)[CH:5]=[CH:6][CH:7]=1)=[O:19] |^1:14|
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Name
|
8-hydroxy-2-methyl-3-(2-propynyl)imidazo[ 1,2-a]pyridine
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Quantity
|
0.372 g
|
Type
|
reactant
|
Smiles
|
OC=1C=2N(C=CC1)C(=C(N2)C)CC#C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
0.427 g
|
Type
|
reactant
|
Smiles
|
COC(=O)NC1=C(CCl)C(=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
was stirred at room temperature for 20 minutes under a nitrogen atmosphere
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After being stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the resulting precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel (10 g) with chloroform as eluents
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)NC1=C(COC=2C=3N(C=CC2)C(=C(N3)C)CC#C)C(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.048 g | |
YIELD: CALCULATEDPERCENTYIELD | 6.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |